molecular formula C8H7ClFNO B2846362 5-chloro-2-fluoro-N-methylbenzamide CAS No. 1223412-83-6

5-chloro-2-fluoro-N-methylbenzamide

Cat. No. B2846362
CAS RN: 1223412-83-6
M. Wt: 187.6
InChI Key: LOXPCMYJBQYPDW-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-N-methylbenzamide is a chemical compound with the CAS Number: 1223412-83-6 . It has a molecular weight of 187.6 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H7ClFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C8H7ClFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . The storage temperature for this compound is also ambient temperature .

Scientific Research Applications

Photocatalytic Degradation

Research has explored the use of photocatalysts like TiO2 for the degradation of organic pollutants. Adsorbent supports such as zeolite and activated carbon enhance the mineralization rate of these compounds by concentrating the target substrate on the adsorbent/TiO2 interface, leading to an improved degradation process. This method holds promise for environmental cleanup efforts, particularly in water treatment technologies (Torimoto et al., 1996).

Fluorination Chemistry

Amide-directed fluorination is a technique that has been developed to selectively fluorinate benzylic, allylic, and unactivated C-H bonds using iron catalysis. This process is significant for the creation of fluorinated compounds, which are prevalent in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability (Groendyke et al., 2016).

Structural Analysis

Computational and experimental studies on ortho-substituted arylamide oligomers, including ortho-fluoro- and ortho-chloro-N-methylbenzamide, have provided insights into the role of halogen substituents in influencing molecular conformation. These studies are essential for designing novel materials and molecules with specific physical and chemical properties (Galan et al., 2009).

Synthesis of Antimicrobial Agents

The synthesis of fluorobenzamides has been explored for their potential as antimicrobial agents. These compounds have shown promising activity against various bacteria and fungi, indicating their potential use in developing new antimicrobial treatments. The presence of fluorine atoms is critical for enhancing the antimicrobial activity of these compounds (Desai et al., 2013).

Safety and Hazards

The safety information for 5-chloro-2-fluoro-N-methylbenzamide includes several hazard statements: H302+H312+H332;H315;H319;H335 . The precautionary statements include P271;P261;P280 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

properties

IUPAC Name

5-chloro-2-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXPCMYJBQYPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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